molecular formula C26H27ClN2O7 B219965 Tetramethylrhodamine ethyl ester perchlorate CAS No. 115532-52-0

Tetramethylrhodamine ethyl ester perchlorate

Cat. No.: B219965
CAS No.: 115532-52-0
M. Wt: 515 g/mol
InChI Key: NBAOBNBFGNQAEJ-UHFFFAOYSA-M
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Description

Tetramethylrhodamine ethyl ester perchlorate is a cell-permeant, cationic, red-orange fluorescent dye that is readily sequestered by active mitochondria. It is widely used in scientific research for imaging and studying mitochondrial function due to its ability to accumulate in active mitochondria with intact membrane potentials .

Scientific Research Applications

Tetramethylrhodamine ethyl ester perchlorate is extensively used in various fields of scientific research:

Mechanism of Action

Target of Action

Tetramethylrhodamine Ethyl Ester Perchlorate, also known as TMRE, is a cell-permeant, cationic, red-orange fluorescent dye . The primary target of TMRE is the mitochondria in cells . It is readily sequestered by active mitochondria .

Mode of Action

TMRE is a positively charged rhodamine dye that selectively localizes in mitochondria . It is widely used to determine mitochondrial membrane potential . Therefore, the transmembrane distribution of this dye is directly related to the membrane potential .

Biochemical Pathways

TMRE operates within the biochemical pathway of mitochondrial function. In normal conditions, the interior of the mitochondria contains a large number of negative charges . As a cationic probe, TMRE can aggregate in the mitochondrial matrix after entering the cell, emitting bright orange-red fluorescence . When apoptosis occurs in the cell, the mitochondrial membrane potential is lost, the mitochondrial permeability transition pore (MPTP) remains open, and TMRE is released into the cytoplasm, resulting in a significant decrease in orange-red fluorescence intensity in the mitochondria .

Pharmacokinetics

It is known that tmre is a cell-permeant compound , suggesting that it can readily cross cell membranes to reach its target, the mitochondria

Result of Action

The action of TMRE results in the generation of bright orange-red fluorescence in active mitochondria . This fluorescence can be used to assess mitochondrial function and membrane potential . When apoptosis occurs, the mitochondrial membrane potential is lost, leading to a significant decrease in the orange-red fluorescence intensity within the mitochondria .

Safety and Hazards

TMRE is harmful if swallowed or if inhaled. It causes skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, and not to eat, drink or smoke when using this product .

Future Directions

TMRE is being used in research to improve the accuracy of flow cytometric assessment of mitochondrial membrane potential in hematopoietic stem and progenitor cells through the inhibition of efflux pumps . It is also used to study how oocytes maintain ROS-free mitochondrial metabolism by suppressing complex I .

Biochemical Analysis

Biochemical Properties

Tetramethylrhodamine ethyl ester perchlorate plays a crucial role in biochemical reactions as a potential-sensitive probe for measuring membrane potential changes in mitochondria. It interacts with various biomolecules, including enzymes and proteins involved in mitochondrial function. The dye’s cationic nature allows it to be sequestered by the negatively charged mitochondrial matrix, making it an effective tool for assessing mitochondrial health and activity .

Cellular Effects

This compound influences various cellular processes by accumulating in active mitochondria. It is used to study the effects of high glucose on mitochondrial morphology and metabolic changes. The dye does not affect cell proliferation and viability, making it suitable for long-term studies. It also helps in understanding the impact of mitochondrial dysfunction on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the mitochondrial membrane. The dye’s accumulation is driven by the mitochondrial membrane potential, which is essential for ATP production. When the membrane potential is lost, the dye is released from the mitochondria, providing a visual indication of mitochondrial health. This mechanism allows researchers to study mitochondrial dynamics and identify potential disruptions in mitochondrial function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The dye is stable when stored properly, but its fluorescence intensity may decrease with prolonged exposure to light. Long-term studies have shown that the dye does not interfere with subsequent functional assays, making it a reliable tool for monitoring mitochondrial function over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal concentrations, the dye effectively labels active mitochondria without causing toxicity. At high doses, it may lead to adverse effects, including mitochondrial depolarization and cell death. Researchers must carefully optimize the dosage to balance effective labeling with minimal toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to mitochondrial function. It interacts with enzymes and cofactors that regulate oxidative phosphorylation and ATP production. The dye’s ability to measure changes in membrane potential provides insights into metabolic flux and the overall health of the mitochondria .

Transport and Distribution

Within cells, this compound is transported and distributed based on the mitochondrial membrane potential. The dye’s cationic nature allows it to accumulate in active mitochondria, where it produces a bright fluorescence signal. This selective accumulation makes it a valuable tool for studying mitochondrial distribution and localization within cells .

Subcellular Localization

This compound is primarily localized in the mitochondria due to its ability to respond to membrane potential. The dye’s subcellular localization is crucial for its function as a mitochondrial probe. It does not form aggregates in cell membranes and has minimal interaction with membrane proteins, ensuring accurate measurements of mitochondrial membrane potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetramethylrhodamine ethyl ester perchlorate is synthesized by esterification of tetramethylrhodamine with ethyl alcohol in the presence of perchloric acid. The reaction typically involves dissolving tetramethylrhodamine in anhydrous ethanol and adding perchloric acid dropwise while maintaining the reaction mixture at a low temperature. The product is then purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes under controlled conditions to ensure high yield and purity. The use of automated systems for temperature control and reagent addition is common to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Tetramethylrhodamine ethyl ester perchlorate primarily undergoes substitution reactions due to the presence of reactive sites on the rhodamine core. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. .

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used. .

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed. .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield rhodamine derivatives with altered fluorescence properties .

Comparison with Similar Compounds

Similar Compounds

  • Tetramethylrhodamine methyl ester perchlorate
  • Rhodamine 123
  • JC-1

Uniqueness

Tetramethylrhodamine ethyl ester perchlorate is unique due to its reversible staining process, which does not affect cell proliferation and viability. This makes it suitable for live-cell imaging and functional assays without interfering with subsequent experiments .

Properties

IUPAC Name

[6-(dimethylamino)-9-(2-ethoxycarbonylphenyl)xanthen-3-ylidene]-dimethylazanium;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N2O3.ClHO4/c1-6-30-26(29)20-10-8-7-9-19(20)25-21-13-11-17(27(2)3)15-23(21)31-24-16-18(28(4)5)12-14-22(24)25;2-1(3,4)5/h7-16H,6H2,1-5H3;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBAOBNBFGNQAEJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2=C3C=CC(=[N+](C)C)C=C3OC4=C2C=CC(=C4)N(C)C.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376365
Record name Tetramethylrhodamine ethyl ester perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

515.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115532-52-0
Record name Xanthylium, 3,6-bis(dimethylamino)-9-[2-(ethoxycarbonyl)phenyl]-, perchlorate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115532-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetramethylrhodamine ethyl ester perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetramethylrhodamine ethyl ester perchlorate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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